Neosarranicine
Description
Neosarranicine (CAS 136173-27-8) is a naturally occurring pyrrolizidine alkaloid with the molecular formula C₁₈H₂₇NO₅ and a molecular weight of 337.41 g/mol . It is cataloged under identifier S-10023 in the Dictionary of Natural Products alongside Sarranicine and Neosarracine, indicating a close structural and biosynthetic relationship . This compound is part of a broader class of alkaloids known for their diverse biological activities, though specific pharmacological data for this compound remain underexplored in publicly available literature.
Properties
IUPAC Name |
[7-(2-methylbut-2-enoyloxy)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 2-(hydroxymethyl)but-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-4-12(3)17(21)24-15-7-9-19-8-6-14(16(15)19)11-23-18(22)13(5-2)10-20/h4-5,14-16,20H,6-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUQRQKYYOWGPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(CC2)COC(=O)C(=CC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neosarranicine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolizine ring, followed by the introduction of the ester and hydroxymethyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Neosarranicine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the ester group can produce primary alcohols.
Scientific Research Applications
Chemistry
In chemistry, Neosarranicine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its functional groups make it a suitable candidate for probing biochemical reactions and understanding cellular processes.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of Neosarranicine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and influencing biochemical processes. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Structural Analogues
Neosarranicine shares its molecular formula (C₁₈H₂₇NO₅) with two closely related compounds:
- Sarranicine (CAS 136173-25-6)
- Neosarracine (CAS 136173-26-7)
These compounds are likely stereoisomers or regioisomers, differing in the spatial arrangement or position of functional groups (e.g., hydroxyl, methyl, or ester groups) .
Physicochemical Properties
| Compound | CAS Number | logP | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 136173-27-8 | 1.440 | 337.41 |
| Sarranicine | 136173-25-6 | 1.440 | 337.41 |
| Neosarracine | 136173-26-7 | 1.440 | 337.41 |
The identical logP value (1.440) suggests similar hydrophobicity and solubility profiles, which may influence bioavailability and membrane permeability .
Broader Context: Comparison with Other Alkaloids
Retrorsine and Isatidine
Retrorsine (CAS 480-54-6, C₁₈H₂₅NO₆, MW 351.40 g/mol) and Isatidine (Rhamnetin, CAS 90-19-7, C₁₆H₁₂O₇, MW 316.27 g/mol) are hepatotoxic pyrrolizidine alkaloids . Unlike this compound, Retrorsine contains an additional oxygen atom, likely contributing to its higher molecular weight and distinct toxicity profile. Isatidine, a flavonoid, diverges entirely in backbone structure, emphasizing functional rather than structural similarity .
Functional Group Analysis
- This compound/Sarranicine/Neosarracine: Likely feature ester or lactone groups based on naming conventions (e.g., "-icine" suffixes often denote alkaloids with complex esterifications) .
- Retrorsine : Contains an N-oxide moiety, enhancing its polarity and reactivity compared to this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
